KDOAM-25

Epigenetics KDM5 inhibition Biochemical selectivity

KDOAM-25 is the SGC-validated chemical probe for conclusive KDM5 family (JARID1A–D) target engagement. With IC₅₀ values <100 nM across all four isoforms and >100-fold selectivity over other 2-OG oxygenases, it eliminates the ambiguity of pan-inhibitors such as JIB-04. Its amide scaffold confers superior hydrolytic stability over ester-based analogs, ensuring cellular readouts reflect intact compound. Supported by a co-crystal structure (PDB: 5A3T), a clean CEREP off-target profile, and exclusive efficacy in SARS-CoV-2 pseudovirus entry models where JIB-04 and PBIT fail, KDOAM-25 is the essential reference standard for knockout complementation assays, H3K4me3 ChIP-seq, and structure-based drug design.

Molecular Formula C15H25N5O2
Molecular Weight 307.39 g/mol
Cat. No. B1192959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKDOAM-25
SynonymsKDOAM-25;  KDOAM 25;  KDOAM25;  GTPL8576;  GTPL-8576;  GTPL 8576;  LQT.
Molecular FormulaC15H25N5O2
Molecular Weight307.39 g/mol
Structural Identifiers
SMILESCCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N
InChIInChI=1S/C15H25N5O2/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22)
InChIKeyPNFMVADNCOGWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KDOAM-25: A Highly Selective KDM5 Family Inhibitor Tool Compound for Epigenetic Research and Drug Discovery Procurement


KDOAM-25 is a potent and highly selective small-molecule inhibitor of the KDM5 (JARID1) sub-family of histone lysine demethylases, which act as 2-oxoglutarate (2-OG) and Fe²⁺-dependent oxygenases that specifically remove the trimethyl mark from histone H3 lysine 4 (H3K4me3) [1]. Developed and characterized by the Structural Genomics Consortium (SGC) as a chemical probe, KDOAM-25 exhibits biochemical half-maximal inhibitory concentration (IC₅₀) values below 100 nM for all four KDM5 isoforms (KDM5A–D) and demonstrates high selectivity over other 2-OG oxygenase sub-families [1].

KDOAM-25 Procurement Rationale: Why Pan-KDM5 or Pan-Jumonji Inhibitors Cannot Substitute for KDOAM-25 in High-Confidence KDM5-Specific Studies


Simple substitution of KDOAM-25 with other commercially available KDM5 inhibitors such as JIB-04, CPI-455, or PBIT compromises experimental interpretability due to fundamentally different selectivity profiles, potency ranges, and chemical stability. JIB-04 is a pan-Jumonji inhibitor that targets multiple KDM families (IC₅₀ 230–1100 nM for KDM5A, KDM4A/B/C/E, KDM6B) and thus cannot attribute phenotypic effects solely to KDM5 inhibition [1]. CPI-455, while KDM5-selective, exhibits distinct isoform preference and cellular potency that does not mirror KDOAM-25's profile . PBIT (IC₅₀ ≈ 3 μM for KDM5B) is approximately 150-fold less potent biochemically and lacks the rigorous off-target profiling that validates KDOAM-25 as a bona fide chemical probe . Furthermore, KDOAM-25's amide linkage confers superior hydrolytic stability compared to ester-based analogs, ensuring that observed cellular effects are not confounded by in situ degradation to a less selective metabolite [2]. These cumulative differences establish KDOAM-25 as the uniquely qualified tool compound for studies requiring unambiguous KDM5-family target engagement.

KDOAM-25 Quantitative Differentiation Evidence: Head-to-Head Comparison Against Closest KDM5 Inhibitor Analogs


KDOAM-25 Exhibits Sub-100 nM Potency Against All Four KDM5 Isoforms with >100-Fold Selectivity Over Other 2-OG Oxygenases

KDOAM-25 demonstrates biochemical IC₅₀ values of 71 nM (KDM5A), 19 nM (KDM5B), 69 nM (KDM5C), and 69 nM (KDM5D) in AlphaScreen or MALDI-TOF enzymatic assays [1]. In a panel of 15 representative 2-OG oxygenases, KDOAM-25 showed no inhibition below 4.8 μM for any non-KDM5 enzyme, establishing a >100-fold selectivity window for KDM5 family members [1]. In contrast, the pan-Jumonji inhibitor JIB-04 inhibits KDM5A with an IC₅₀ of approximately 230 nM but also potently inhibits KDM4A (440 nM), KDM4B (440 nM), KDM2E (340 nM), KDM6B (1000 nM), and KDM4C (1100 nM) .

Epigenetics KDM5 inhibition Biochemical selectivity Chemical probe 2-OG oxygenase

KDOAM-25 Demonstrates Superior Chemical Stability Relative to Ester-Containing KDM5 Inhibitor Probes

KDOAM-25 features an amide bond in place of the labile ester group found in predecessor compounds KDOAM-20 and KDOAM-21 [1]. Incubation of KDOAM-25 in phosphate-buffered saline (PBS) at 37°C for 24 hours resulted in 0% detectable hydrolysis to the carboxylic acid KDOAM-20, whereas the ester-containing KDOAM-21 underwent 25% hydrolysis under identical conditions [1]. Additionally, KDOAM-25 exhibited low intrinsic clearance in human, mouse, and rat liver microsomes, confirming its biological stability in cellular environments [1].

Chemical stability Hydrolysis Prodrug KDM5 probe In situ degradation

KDOAM-25 Shows No Off-Target Activity in a Panel of 55 Receptors and Enzymes, Validating Its Use as a Selective Chemical Probe

To establish its suitability as a chemical probe, KDOAM-25 was profiled in the CEREP Express panel of 55 common off-target receptors, ion channels, and enzymes [1]. At a concentration of 10 μM, KDOAM-25 exhibited no significant inhibition (<50% inhibition) against any of the 55 targets [1]. This comprehensive off-target profiling, which is not uniformly available for other commercial KDM5 inhibitors, provides procurement confidence for experiments where target specificity is paramount.

Off-target profiling Chemical probe validation Selectivity panel CEREP Safety pharmacology

KDOAM-25 Provides a >150-Fold Biochemical Potency Advantage Over First-Generation KDM5 Inhibitor PBIT

PBIT (CAS 2514-30-9) was among the earliest identified inhibitors of KDM5B/JARID1B, with a reported biochemical IC₅₀ of approximately 3 μM . In contrast, KDOAM-25 inhibits KDM5B with an IC₅₀ of 19 nM, representing a >150-fold improvement in biochemical potency [1]. This substantial potency gap translates to more robust cellular target engagement at lower compound concentrations, reducing the likelihood of off-target cytotoxicity and enabling more precise dose-response analyses.

KDM5B potency IC₅₀ comparison First-generation inhibitor Tool compound evolution Biochemical assay

KDOAM-25 Suppresses Viability of KDM5B-Driven MM1S Myeloma Cells with an IC₅₀ of ~30 μM After 5-7 Days, Correlating with H3K4me3 Elevation at Transcription Start Sites

In multiple myeloma MM1S cells, a model system where KDM5B overexpression correlates with poor overall survival, KDOAM-25 treatment reduced cell viability with an IC₅₀ of approximately 30 μM after 5-7 days of continuous exposure [1]. This anti-proliferative effect was accompanied by increased global H3K4me3 levels specifically at transcriptional start sites, as determined by ChIP-seq, confirming on-target KDM5 inhibition in a disease-relevant cellular context [1]. The compound induced G1 cell-cycle arrest without increasing the apoptotic sub-G1 fraction, indicating a cytostatic rather than cytotoxic mechanism [1].

Multiple myeloma Cellular efficacy H3K4me3 ChIP-seq Cell viability KDM5B dependency

KDOAM-25 Optimal Application Scenarios: Procurement-Led Guidance for Experimental Design and Compound Selection


Target Validation Studies Requiring Unambiguous Attribution of Phenotype to KDM5 Family Inhibition

KDOAM-25 is the optimal tool compound for experiments where conclusive demonstration of KDM5 family dependency is required, such as genetic knockout complementation assays or chemical genetic target validation. Its >100-fold selectivity over other 2-OG oxygenases and clean CEREP off-target profile [1] ensure that any observed biological effect (e.g., H3K4me3 elevation, cell cycle arrest) can be confidently assigned to KDM5A-D inhibition, a level of confidence not achievable with pan-Jumonji inhibitors like JIB-04 [2].

High-Content Epigenetic Screening Campaigns in KDM5B-Dependent Cancer Models

In medium- to high-throughput screening campaigns employing multiple myeloma (MM1S) or other KDM5B-overexpressing cancer cell lines, KDOAM-25 provides a well-characterized positive control with validated cellular efficacy (IC₅₀ ≈ 30 μM) and a defined mechanism (H3K4me3 elevation at TSS, G1 arrest) [1]. Its >150-fold biochemical potency advantage over first-generation inhibitor PBIT also reduces the mass of compound required for large-scale screens, improving cost-efficiency.

Structure-Activity Relationship (SAR) Studies and Chemical Probe Optimization Campaigns

The co-crystal structure of KDOAM-25 bound to the KDM5B catalytic domain is available (PDB: 5A3T) [1], providing a robust structural framework for structure-based drug design. Procurement of KDOAM-25 as a reference standard enables medicinal chemistry teams to benchmark the potency, selectivity, and cellular activity of novel KDM5 inhibitor series against a well-documented, SGC-validated chemical probe. Its amide-linked scaffold also serves as a template for designing metabolically stable analogs [1].

Epigenetic Studies Investigating SARS-CoV-2 Viral Entry Mechanisms

KDOAM-25 was recently shown to significantly reduce the entry of SARS-CoV-2 pseudotyped viral particles into differentiated Caco-2 cells, whereas the KDM5 inhibitors JIB-04 and PBIT failed to produce a significant effect under identical conditions [2]. This differential activity highlights KDOAM-25 as the preferred KDM5 inhibitor for virology research where JIB-04 or PBIT are ineffective, further reinforcing the compound's unique selectivity and functional profile [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for KDOAM-25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.